3-(cyclohexyloxy)propanoic acid
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Overview
Description
3-(Cyclohexyloxy)propanoic acid is a carboxylic acid compound with the molecular formula C9H16O3 It is characterized by the presence of a cyclohexyloxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexyloxy)propanoic acid typically involves the reaction of cyclohexanol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of cyclohexanol attacks the carbon atom bearing the chlorine in 3-chloropropanoic acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other bases.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexylcarboxylic acid.
Reduction: Formation of 3-(cyclohexyloxy)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(cyclohexyloxy)propanoic acid involves its interaction with biological membranes, enhancing the permeation of drugs across these membranes. This is achieved through the modification of membrane fluidity and the formation of transient pores, facilitating the transport of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexylpropanoic acid: Similar structure but lacks the oxygen atom in the side chain.
Cyclohexanepropionic acid: Another related compound with a similar backbone but different functional groups.
Uniqueness
3-(Cyclohexyloxy)propanoic acid is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and physical properties. This functional group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
27912-81-8 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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